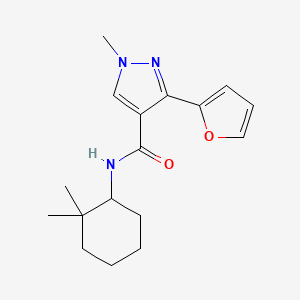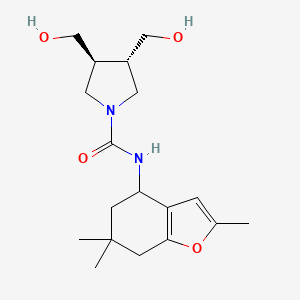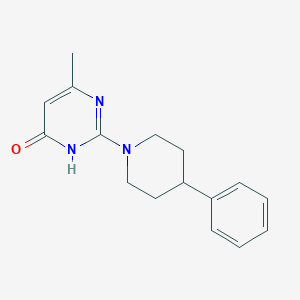![molecular formula C10H20N2O3 B7415709 3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one](/img/structure/B7415709.png)
3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one is a seven-membered heterocyclic compound containing an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one typically involves the reaction of 3-aminocaproic acid with 3-capro-lactam under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and reduces the number of purification steps required . This method often employs multicomponent reactions, where all reactants are combined in a single reaction vessel, leading to the formation of the desired product in high yield.
Chemical Reactions Analysis
Types of Reactions
3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure but different substituents.
Oxazepines: Contain an oxygen atom in the ring, offering different chemical properties.
Thiazepines: Include a sulfur atom in the ring, which can alter their reactivity and biological activity.
Uniqueness
3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxy group and a methoxy group on the propyl chain makes it particularly interesting for various applications.
Properties
IUPAC Name |
3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-15-7-8(13)6-12-9-4-2-3-5-11-10(9)14/h8-9,12-13H,2-7H2,1H3,(H,11,14)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCOPWCCLQHRLA-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC1CCCCNC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CNC1CCCCNC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,3R)-3-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]cyclopentyl]methanesulfonamide](/img/structure/B7415632.png)

![3-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]quinazolin-4-one](/img/structure/B7415647.png)
![3-[1-(Tetrazolo[1,5-a]pyrazin-8-yl)piperidin-4-yl]quinazolin-4-one](/img/structure/B7415650.png)
![2-ethyl-2-methyl-N-[(7-methyl-8-oxo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]butanamide](/img/structure/B7415663.png)
![2-(cyclopropanecarbonylamino)-N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7415671.png)
![1,2,4-Benzotriazin-3-yl-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7415686.png)



![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B7415720.png)

![1-[(1-Cyclopentylpyrazol-3-yl)methyl]-4-(2-methoxyphenyl)triazole](/img/structure/B7415737.png)
![5-Tert-butyl-3-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7415746.png)
